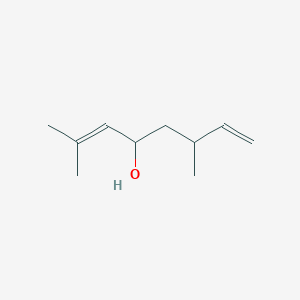
2,6-Dimethylocta-2,7-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-2,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and an alcohol, commonly found in essential oils of various plants. This compound is known for its pleasant floral aroma and is widely used in the fragrance industry. It is also referred to as geraniol, which is a primary component of rose oil and palmarosa oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylocta-2,7-dien-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine, resulting in the formation of thioacetates. These thioacetates can then be reduced to thiols, which are further converted into disulphides .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process includes steam distillation followed by purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-2,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes such as geranial.
Reduction: The compound can be hydrogenated to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like tosylates and chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Reagents like triphenylphosphine and carbon tetrachloride are used in the Appel reaction to form chlorides.
Major Products Formed
Geranial: An aldehyde formed through oxidation.
Geranyl Chloride: A product of the Appel reaction.
α-Terpineol: A cyclic terpene formed in acidic conditions.
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-2,7-dien-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-2,7-dien-4-ol involves its interaction with cellular membranes and proteins. It has been shown to disrupt the cell membrane integrity of microorganisms, leading to cell lysis . Additionally, it can inhibit the formation of pseudohyphae and chlamydoconidia in fungi, contributing to its antifungal activity .
Comparación Con Compuestos Similares
2,6-Dimethylocta-2,7-dien-4-ol is similar to other monoterpenoids such as:
Nerol: The (2Z)-stereoisomer of 3,7-dimethylocta-2,6-dien-1-ol, found in essential oils like lemon grass.
Linalool: A monoterpenoid with a similar structure, known for its floral scent and used in fragrances.
Citronellol: Another monoterpenoid alcohol with a rose-like scent, commonly used in perfumes.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its widespread occurrence in nature, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
103982-47-4 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,6-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,9-11H,1,7H2,2-4H3 |
Clave InChI |
GVHRVLICSWMZIG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C=C(C)C)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


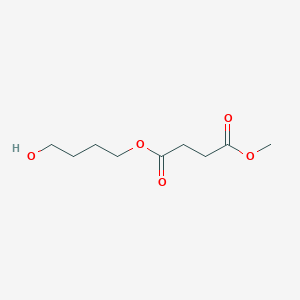
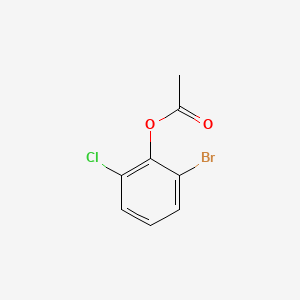
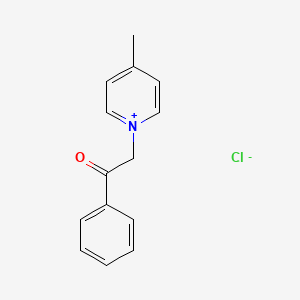
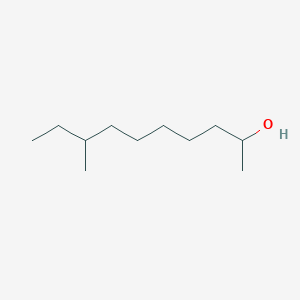
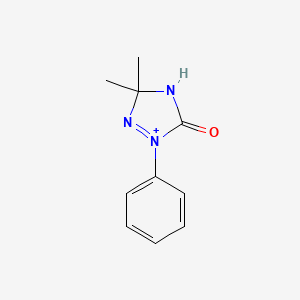
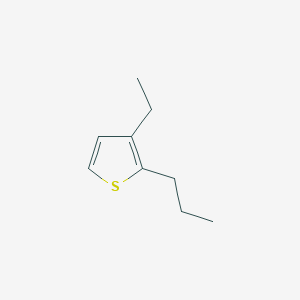
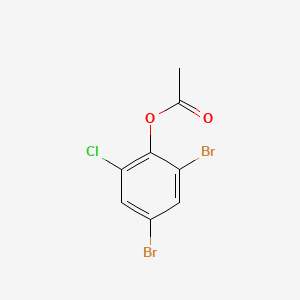
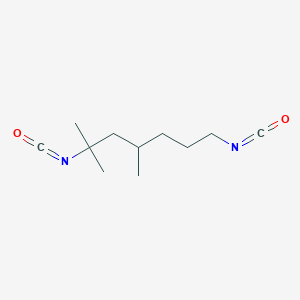
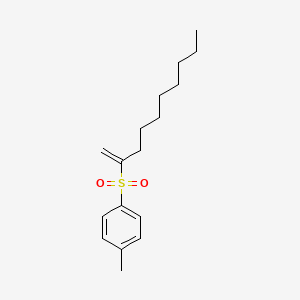
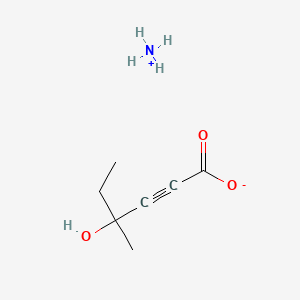
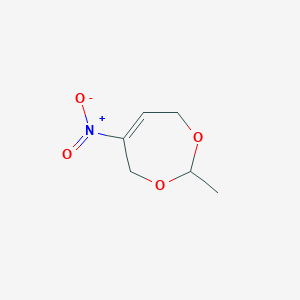
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
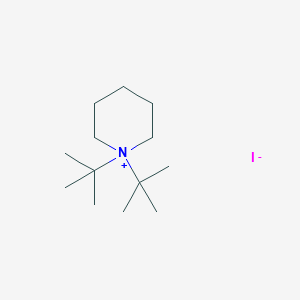
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
